![molecular formula C15H21F3N2 B5636081 N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)
N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to "N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine", often involves complex chemical processes that aim at introducing specific functional groups to achieve desired properties. For instance, Crich and Smith (2001) describe the potent combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, showcasing a method that could be relevant for the synthesis of complex piperidine derivatives (Crich & Smith, 2001).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and potential applications. Janani et al. (2020) conducted a comprehensive study on the molecular structure, spectroscopic properties, and molecular docking studies of 1-Benzyl-4-(N-Boc-amino)piperidine, providing insights into the structural features that could be similar to those of "N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine" (Janani et al., 2020).
Chemical Reactions and Properties
Piperidine derivatives exhibit a variety of chemical reactions based on their functional groups and molecular structure. For example, Sugimoto et al. (1990) explored the synthesis and anti-acetylcholinesterase activity of piperidine derivatives, demonstrating the potential biochemical applications and reactivity of such compounds (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application in various fields. Sudhakar et al. (2005) described the crystal structure of a piperidine derivative, providing valuable information on the compound's physical characteristics that could be relevant for "N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine" (Sudhakar et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is crucial for the application of piperidine derivatives. Khalid et al. (2013) synthesized O-substituted derivatives of piperidine and evaluated their bioactivity, shedding light on the chemical behavior and potential applications of such compounds (Khalid et al., 2013).
properties
IUPAC Name |
N,1-dimethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2/c1-19-9-7-13(8-10-19)20(2)11-12-5-3-4-6-14(12)15(16,17)18/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXSQDIZQPLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine |
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